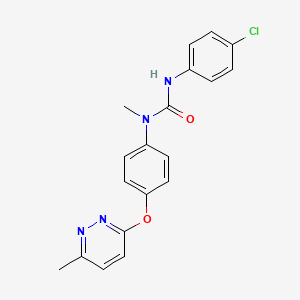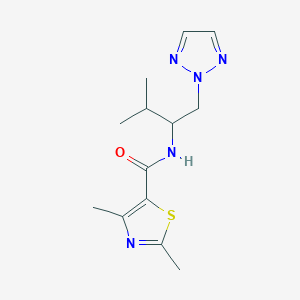![molecular formula C21H20ClN5 B2389949 N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine CAS No. 899394-41-3](/img/structure/B2389949.png)
N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is also termed as 4-[2–phenyl-5,7–bis (trifluoromethyl) pyrazolo [1,5- a ]-pyrimidin-3-yl] phenol (PHTPP) .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazoles and their derivatives have been noted for their confirmed biological and pharmacological activities .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Lu Jiu-fu et al. (2015) conducted a study on a structurally similar compound, focusing on its synthesis and crystal structure. They synthesized 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and evaluated its anticancer activity (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
- S. Riyadh (2011) investigated enaminones as precursors for synthesizing substituted pyrazoles, demonstrating their potential in developing antitumor and antimicrobial agents (S. Riyadh, 2011).
- Ravi P Kumar et al. (2009) explored the synthesis of triazolo[4,3-c]pyrimidines, revealing their significant antibacterial properties against various bacterial strains (Ravi P Kumar et al., 2009).
Pharmacological Properties
- J. Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and evaluated them as mediator release inhibitors, showing potential as antiasthma agents (J. Medwid et al., 1990).
- Peng Li et al. (2016) discovered 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1, proposing them for treating cognitive impairment associated with various diseases (Peng Li et al., 2016).
Molecular Design and Computational Studies
- A. Farag and Asmaa M. Fahim (2019) conducted a study on the synthesis and DFT calculations of novel pyrazole and pyrimidine derivatives, evaluating their antitumor, antimicrobial, and antioxidant activities (A. Farag & Asmaa M. Fahim, 2019).
Material Science Applications
- Chin-Ping Yang and Jiun-Hung Lin (1995) explored the synthesis of aromatic polyamides and polyimides based on phthalimidine derivatives, highlighting their potential in material science applications (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Propiedades
IUPAC Name |
1-N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-14-12-20(25-17-8-10-18(11-9-17)26(2)3)27-21(24-14)19(13-23-27)15-4-6-16(22)7-5-15/h4-13,25H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMAIOCSLCUZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)
![Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-](/img/structure/B2389869.png)
![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2389874.png)


![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2389880.png)
![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)

![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)


